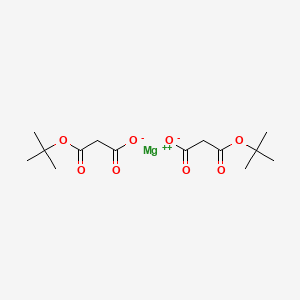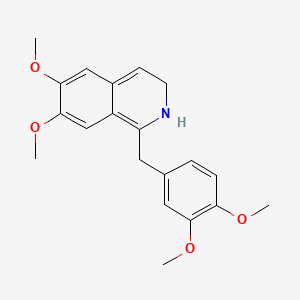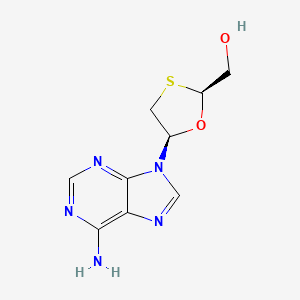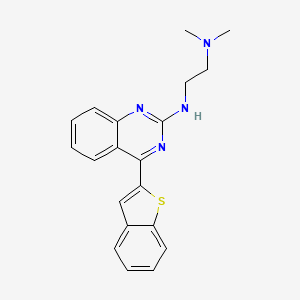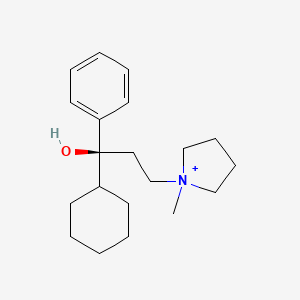
Tricyclamol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclamol, (S)- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. Tricyclamol, (S)- has been used for its ability to inhibit the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclamol, (S)- involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with methyl iodide to form the quaternary ammonium compound. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of Tricyclamol, (S)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclamol, (S)- undergoes various types of chemical reactions, including:
Oxidation: Tricyclamol, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Tricyclamol, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the quaternary ammonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of Tricyclamol, (S)-
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricyclamol, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on smooth muscle and its potential use in controlling muscle spasms.
Medicine: Explored for its potential in treating conditions like peptic ulcers and Parkinson’s disease due to its spasmolytic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Tricyclamol, (S)- exerts its effects by inhibiting the spasmogenic effects of agents like acetylcholine. It blocks the superior cervical ganglion and reduces the motility of the stomach and duodenum. This action is believed to be due to its ability to interfere with the signaling pathways involved in muscle contraction, particularly those mediated by acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Procyclidine: Another anticholinergic agent with similar spasmolytic properties.
Atropine: A well-known anticholinergic compound used for similar purposes.
Hyoscyamine: Another compound with spasmolytic action but less potent than Tricyclamol, (S)-
Uniqueness
Tricyclamol, (S)- is unique in its high potency and effectiveness in reducing smooth muscle spasms compared to other similar compounds. Its ability to inhibit the spasmogenic effects of multiple agents makes it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
779262-59-8 |
|---|---|
Fórmula molecular |
C20H32NO+ |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |
Clave InChI |
FRBBPWXCRBHYJQ-HXUWFJFHSA-N |
SMILES isomérico |
C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



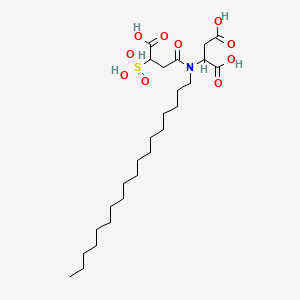
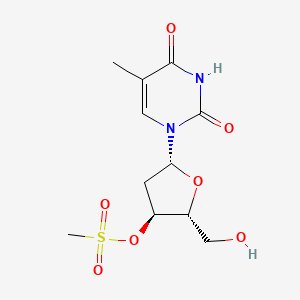

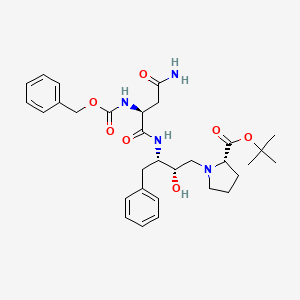

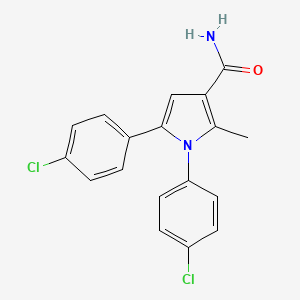
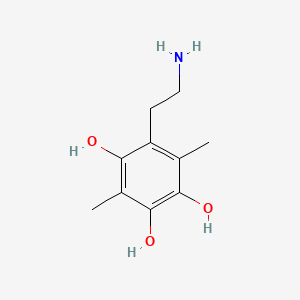
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
